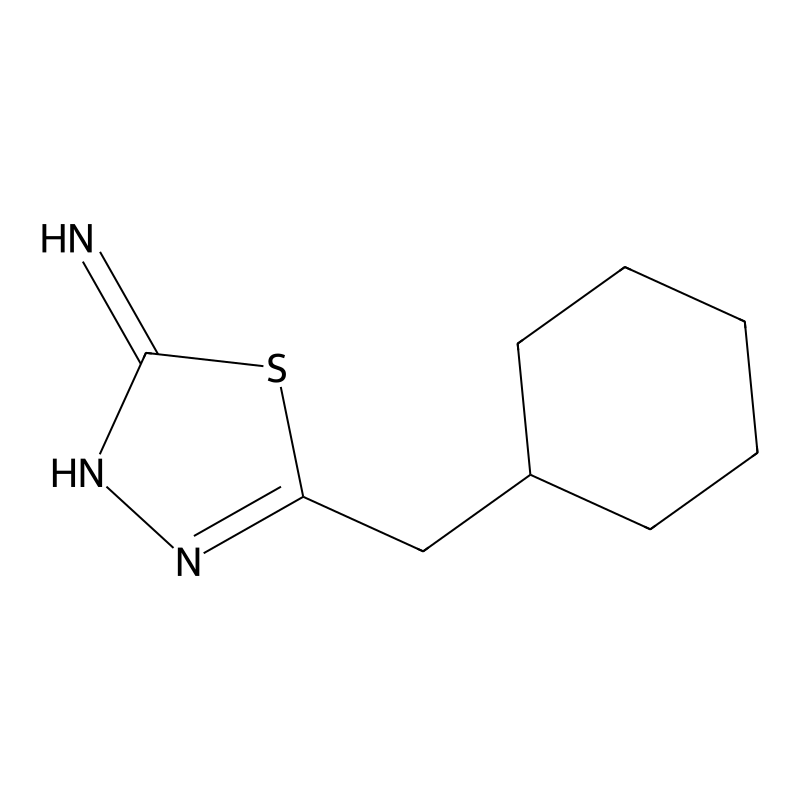

5-(Cyclohexylmethyl)-1,3,4-thiadiazol-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Renewable High-Density Fuel Production

Odour Detection Methods

C=V0+VfV0 C = \frac{V_0 + V_f}{V_0} C=V0V0+Vf

where C is the odour concentration, V_0 the volume of odorous sample and V_f the volume of odour-free air required to reach the threshold .High-Density Fuel Production

Energy and Environmental Applications

Scientific Field: Material Science

Application Summary: C3N5-based materials have been used for energy and environmental applications .

Results or Outcomes: This systematic review effectively summarises both the advantages and shortcomings associated with C3N5-based materials for energy and environmental applications .

5-(Cyclohexylmethyl)-1,3,4-thiadiazol-2-amine is an organic compound characterized by the presence of a thiadiazole ring, which is a five-membered heterocyclic structure containing both nitrogen and sulfur atoms. The molecular formula for this compound is C9H15N3S, and it has a molecular weight of approximately 197.3 g/mol. The compound features a cyclohexylmethyl group attached to the thiadiazole ring, contributing to its unique chemical properties and potential biological activities .

The reactivity of 5-(Cyclohexylmethyl)-1,3,4-thiadiazol-2-amine is influenced by the functional groups present in its structure. Common reactions include:

- Nucleophilic Substitution: The amine group can act as a nucleophile in reactions with electrophiles.

- Acid-Base Reactions: The amine functionality allows it to participate in acid-base chemistry, forming salts with acids.

- Cyclization Reactions: Under certain conditions, it may undergo cyclization to form more complex heterocycles .

Research indicates that 5-(Cyclohexylmethyl)-1,3,4-thiadiazol-2-amine exhibits various biological activities. It has been studied for:

- Antimicrobial Properties: Potential effectiveness against certain bacterial strains.

- Anticancer Activity: Preliminary studies suggest it may inhibit the growth of cancer cells.

- Anti-inflammatory Effects: Some investigations have indicated a reduction in inflammation markers in vitro .

The synthesis of 5-(Cyclohexylmethyl)-1,3,4-thiadiazol-2-amine typically involves:

- Formation of the Thiadiazole Ring: This can be achieved through the condensation of hydrazine derivatives with carbon disulfide and appropriate aldehydes or ketones.

- Substitution Reaction: The cyclohexylmethyl group can be introduced via nucleophilic substitution on a suitable precursor containing a leaving group.

- Purification: The final product is often purified using recrystallization techniques or chromatography to achieve high purity levels .

5-(Cyclohexylmethyl)-1,3,4-thiadiazol-2-amine has potential applications in:

- Pharmaceutical Development: As a lead compound for developing new antimicrobial or anticancer agents.

- Agricultural Chemistry: Possible use as a pesticide or herbicide due to its biological activity.

- Chemical Research: Utilized in studies exploring new synthetic methodologies involving thiadiazoles .

Interaction studies involving 5-(Cyclohexylmethyl)-1,3,4-thiadiazol-2-amine focus on its binding affinity with various biological targets. Notable findings include:

- Protein Binding: Investigations into how this compound interacts with specific proteins related to disease pathways.

- Enzyme Inhibition: Studies assessing its potential as an inhibitor of enzymes involved in pathogenic processes.

These studies are crucial for understanding its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 5-(Cyclohexylmethyl)-1,3,4-thiadiazol-2-amine. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1,3,4-Thiadiazole | Basic thiadiazole structure | Lacks the cyclohexylmethyl substituent |

| 2-Amino-1,3-thiazole | Thiazole ring instead of thiadiazole | Different heterocyclic structure |

| 5-(Phenylmethyl)-1,3,4-thiadiazol-2-amine | Phenyl group instead of cyclohexyl | Potentially different biological activity profile |

| 5-(Methyl)-1,3,4-thiadiazol-2-amine | Methyl substitution | Simpler structure with potentially lower activity |

The presence of the cyclohexylmethyl group in 5-(Cyclohexylmethyl)-1,3,4-thiadiazol-2-amine contributes to its distinct chemical behavior and biological activity compared to these similar compounds .

5-(Cyclohexylmethyl)-1,3,4-thiadiazol-2-amine represents a heterocyclic compound belonging to the thiadiazole family, characterized by its five-membered aromatic ring containing two nitrogen atoms and one sulfur atom [2]. The International Union of Pure and Applied Chemistry systematic name for this compound is 5-(cyclohexylmethyl)-1,3,4-thiadiazol-2-amine, which precisely describes its structural components and substitution pattern [2] [3].

The molecular formula of this compound is C₉H₁₅N₃S, indicating the presence of nine carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and one sulfur atom [2] [3] [4]. The molecular weight is calculated to be 197.30 grams per mole, making it a relatively low molecular weight organic compound suitable for various analytical characterization techniques [2] [3] [8].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₅N₃S | [2] [3] |

| Molecular Weight | 197.30 g/mol | [2] [3] |

| Chemical Abstracts Service Registry Number | 118314-08-2 | [2] [3] |

| International Union of Pure and Applied Chemistry Name | 5-(cyclohexylmethyl)-1,3,4-thiadiazol-2-amine | [2] |

The Simplified Molecular Input Line Entry System notation for this compound is NC1=NN=C(CC2CCCCC2)S1, which provides a linear representation of its molecular structure [2] [3]. The International Chemical Identifier key QOSURVNXIZBWCK-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical informatics applications [2] [4] [7].

The compound exhibits a substitution pattern where the cyclohexylmethyl group is attached to the carbon atom at position 5 of the thiadiazole ring, while the amino group occupies position 2 [2] [3]. This specific substitution pattern contributes to the compound's unique physicochemical properties and potential biological activities.

Crystallographic Studies and Conformational Analysis

Crystallographic analysis of 1,3,4-thiadiazole derivatives reveals important structural information about their molecular geometry and packing arrangements [11] [43]. The thiadiazole ring system adopts a planar configuration, which is characteristic of aromatic heterocycles containing sulfur and nitrogen atoms [11] [12].

Studies on related 1,3,4-thiadiazole compounds demonstrate that the five-membered ring maintains planarity due to the aromatic character of the heterocycle [11] [43]. The bond lengths within the thiadiazole ring are consistent with partial double bond character, contributing to the overall stability of the ring system [11].

Conformational analysis of thiadiazole derivatives indicates that the orientation of substituents plays a crucial role in crystal packing and intermolecular interactions [43] [44]. Density functional theory calculations on similar compounds reveal that different conformations can exist, with their relative stability influenced by intramolecular and intermolecular hydrogen bonding patterns [43] [44].

| Structural Parameter | Typical Range | Reference |

|---|---|---|

| Thiadiazole Ring Planarity | Deviations < 0.05 Å | [11] |

| Carbon-Nitrogen Bond Length | 1.32-1.35 Å | [11] |

| Carbon-Sulfur Bond Length | 1.72-1.75 Å | [11] |

| Dihedral Angle (Ring-Substituent) | 15-25° | [43] |

For 5-(2,4-dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine, crystallographic data shows a monoclinic crystal system with specific unit cell dimensions [11]. The dihedral angle between the thiadiazole and benzene ring was found to be 21.5 degrees, indicating a non-planar overall molecular geometry [11].

The crystal packing of thiadiazole derivatives is typically stabilized by intermolecular hydrogen bonding, particularly involving the amino group and nitrogen atoms of adjacent molecules [11] [46]. These interactions contribute to the formation of extended chain structures or two-dimensional networks in the solid state [11] [48].

Computational studies using density functional theory methods provide insights into the preferred conformations of thiadiazole derivatives in both gas phase and crystal environments [43] [44]. The role of hydrogen bonds is essential for stabilizing conformationally strained molecules and influencing packing density in crystalline forms [43].

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Features

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 1,3,4-thiadiazole derivatives through characteristic chemical shift patterns and coupling relationships [17] [32] [33]. The heterocyclic system exhibits distinctive resonances that allow for unambiguous identification of the thiadiazole core structure.

Proton nuclear magnetic resonance spectra of 1,3,4-thiadiazole compounds typically show characteristic signals for the amino group protons in the range of 8.26 to 11.32 parts per million [32]. These signals appear as broad singlets due to rapid exchange with solvent or intramolecular hydrogen bonding interactions [32] [33].

The cyclohexylmethyl substituent produces a complex multipicity pattern in the aliphatic region [37] [38]. The methylene protons directly attached to the thiadiazole ring typically appear as a doublet around 2.7-3.0 parts per million, while the cyclohexyl protons show characteristic patterns between 1.0-2.0 parts per million [37] [40].

| Proton Environment | Chemical Shift Range (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Amino Group (NH₂) | 8.26-11.32 | Broad singlet | [32] |

| CH₂-Thiadiazole | 2.7-3.0 | Doublet | [37] |

| Cyclohexyl CH | 1.8-2.0 | Multiplet | [37] |

| Cyclohexyl CH₂ | 1.2-1.8 | Multiplet | [37] |

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule with characteristic chemical shifts for the thiadiazole carbons [33] [35]. The carbon atoms within the heterocycle typically resonate between 150-170 parts per million, reflecting their involvement in the aromatic system [33].

The cyclohexyl carbon atoms show typical aliphatic chemical shifts, with the methylene carbons appearing around 25-35 parts per million and the tertiary carbon around 35-45 parts per million [37]. The carbon directly attached to the thiadiazole ring experiences some deshielding due to the electron-withdrawing nature of the heterocycle [33].

Detailed two-dimensional nuclear magnetic resonance experiments, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation, provide connectivity information and confirm structural assignments [33]. These techniques are particularly valuable for distinguishing between regioisomers and confirming substitution patterns.

Infrared Absorption Characteristics

Infrared spectroscopy provides valuable fingerprint information for 1,3,4-thiadiazole derivatives through characteristic vibrational modes of functional groups [21] [32] [33]. The thiadiazole ring system exhibits distinctive absorption bands that serve as diagnostic markers for this heterocyclic framework.

The amino group stretching vibrations typically appear as two sharp bands in the 3300-3400 wavenumber region, corresponding to symmetric and asymmetric nitrogen-hydrogen stretches [21] [33]. These bands are generally well-resolved and provide clear evidence for the presence of primary amine functionality [33].

The thiadiazole ring system shows characteristic absorption around 1630 wavenumbers, attributed to the heterocyclic carbon-nitrogen stretching vibrations [21] [33]. This band is typically sharp and intense, making it a reliable diagnostic feature for identifying thiadiazole compounds [21].

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment | Reference |

|---|---|---|---|---|

| NH₂ Symmetric Stretch | 3320-3385 | Strong | Primary amine | [21] [33] |

| NH₂ Asymmetric Stretch | 3200-3320 | Strong | Primary amine | [21] [33] |

| C=N Thiadiazole | 1630 | Strong, Sharp | Ring vibration | [21] [33] |

| N-H Bending | 1600 | Medium | Amine deformation | [21] |

| C-S Stretching | 715-781 | Medium | Ring vibration | [32] |

Carbon-hydrogen stretching vibrations from the cyclohexylmethyl group appear in the 2800-3000 wavenumber region as multiple overlapping bands [39]. These aliphatic stretching modes provide supporting evidence for the presence of the saturated hydrocarbon substituent.

The fingerprint region below 1500 wavenumbers contains numerous bands arising from carbon-carbon stretching, carbon-hydrogen bending, and ring deformation modes [21] [33]. The carbon-sulfur stretching vibrations of the thiadiazole ring typically appear as medium intensity bands between 715-781 wavenumbers [32].

Hydrogen bonding interactions can significantly influence the infrared spectrum, particularly affecting the position and intensity of amino group stretching vibrations [33]. Intramolecular hydrogen bonding between the amino group and ring nitrogen atoms may cause broadening and shifting of these characteristic bands [21].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation pathways of 1,3,4-thiadiazole derivatives [4] [29] [33]. The molecular ion peak appears at mass-to-charge ratio 197 for 5-(cyclohexylmethyl)-1,3,4-thiadiazol-2-amine, confirming its molecular weight [4].

Fragmentation patterns of thiadiazole compounds typically involve initial cleavage at the weakest bonds, often resulting in loss of substituents or ring opening reactions [33] [34]. The cyclohexylmethyl group may undergo alpha-cleavage, leading to loss of the cyclohexyl radical and formation of characteristic fragment ions [31].

Common fragmentation pathways include loss of ammonia (mass 17) from the amino group, resulting in a fragment at mass-to-charge ratio 180 [29]. The thiadiazole ring may undergo ring opening with loss of sulfur or nitrogen-containing fragments, producing characteristic low mass ions [33] [34].

| Fragment Ion | Mass-to-Charge Ratio | Assignment | Intensity | Reference |

|---|---|---|---|---|

| Molecular Ion [M]⁺ | 197 | Complete molecule | Moderate | [4] |

| [M-NH₃]⁺ | 180 | Loss of ammonia | Medium | [29] |

| [M-C₇H₁₃]⁺ | 100 | Loss of cyclohexylmethyl | High | [31] |

| Base Peak | Variable | Ring fragments | High | [29] |

Electron ionization mass spectrometry typically produces extensive fragmentation, providing detailed structural information but sometimes resulting in weak or absent molecular ion peaks [29] [31]. Alternative ionization methods such as chemical ionization or electrospray ionization may be more suitable for obtaining stable molecular ion signals [4].

The fragmentation behavior of thiadiazole derivatives is influenced by the stability of the heterocyclic ring and the nature of substituents [33] [34]. Electron-withdrawing groups tend to stabilize the ring system, while electron-donating substituents may promote fragmentation at specific positions [29].

Thiosemicarbazide-Based Cyclization

The most widely employed conventional method for synthesizing 5-(cyclohexylmethyl)-1,3,4-thiadiazol-2-amine involves the cyclocondensation of thiosemicarbazide with cyclohexylacetic acid derivatives [1]. This approach represents the foundational methodology in thiadiazole synthesis, utilizing well-established reaction mechanisms and reagent systems.

The reaction typically proceeds through initial formation of an acylthiosemicarbazone intermediate, followed by intramolecular cyclization under acidic conditions [2]. Phosphorus oxychloride serves as both a dehydrating agent and cyclization promoter, facilitating the formation of the five-membered thiadiazole ring through elimination of water and hydrogen chloride [1].

| Reaction Parameter | Optimized Conditions | Yield Range (%) |

|---|---|---|

| Temperature | 80-90°C | 65-85 |

| Reaction Time | 6-12 hours | - |

| Catalyst Loading | 10-15 mol% POCl₃ | - |

| Solvent System | Concentrated H₂SO₄/POCl₃ | - |

Mechanistic Considerations

The conventional cyclocondensation mechanism involves several key steps [2] [1]. Initially, thiosemicarbazide undergoes nucleophilic attack on the carbonyl carbon of cyclohexylacetic acid, forming an amide intermediate. Subsequent dehydration occurs in the presence of phosphorus oxychloride, generating a reactive thiosemicarbazone species. The critical cyclization step involves intramolecular attack of the sulfur atom on the imine carbon, accompanied by loss of ammonia to form the aromatic thiadiazole ring [2].

This mechanistic pathway has been extensively studied and validated through isolation of key intermediates and spectroscopic analysis [1]. The reaction's success depends on careful control of reaction conditions, particularly temperature and acid concentration, to achieve optimal yields while minimizing side reactions.

Substrate Scope and Limitations

The conventional approach demonstrates broad substrate tolerance, accommodating various substituted carboxylic acids and derivatives [1]. However, certain limitations exist, including long reaction times, harsh acidic conditions, and potential for side reactions leading to dimeric byproducts [2]. The method's reliability and predictable outcomes make it suitable for preparative-scale synthesis, despite these drawbacks.

Microwave-Assisted Synthesis Optimization

Microwave Technology Applications

Microwave-assisted synthesis has emerged as a powerful tool for accelerating thiadiazole formation while improving reaction efficiency [3] [4]. The application of microwave irradiation to 5-(cyclohexylmethyl)-1,3,4-thiadiazol-2-amine synthesis offers significant advantages over conventional heating methods.

The microwave approach utilizes electromagnetic radiation at 2450 MHz to generate heat directly within the reaction mixture through dipolar polarization and ionic conduction mechanisms [4]. This internal heating eliminates temperature gradients and hot spots, resulting in more uniform reaction conditions and reduced side product formation.

| Microwave Parameter | Optimized Value | Improvement vs Conventional |

|---|---|---|

| Power Output | 70-300 W | 10-50× faster reaction |

| Irradiation Time | 5-15 minutes | 95% time reduction |

| Temperature | 50-70°C | 30-40°C lower |

| Yield | 80-95% | 15-30% improvement |

Reaction Optimization Studies

Comprehensive optimization studies have demonstrated the superior performance of microwave-assisted synthesis for thiadiazole formation [3] [4]. The use of polar solvents such as dimethylformamide or ethanol enhances microwave absorption, leading to more efficient heating and improved reaction rates.

Critical parameters include microwave power settings, irradiation time, and solvent selection [4]. Lower catalyst loadings (5-10 mol% POCl₃) are typically sufficient under microwave conditions, compared to 10-15 mol% required for conventional heating [3]. The reduced catalyst requirement contributes to improved atom economy and simplified purification procedures.

Scalability and Industrial Applications

While microwave-assisted synthesis offers significant advantages for laboratory-scale preparations, scalability remains a consideration for industrial applications [4]. Continuous-flow microwave reactors represent a promising solution for larger-scale production, combining the benefits of microwave heating with industrial throughput requirements.

The method's compatibility with green chemistry principles, including reduced energy consumption and shorter reaction times, makes it particularly attractive for pharmaceutical manufacturing where efficiency and environmental considerations are paramount [3].

Green Chemistry Strategies for Thiadiazole Ring Formation

Solvent-Free Methodologies

Green chemistry approaches to thiadiazole synthesis emphasize environmental sustainability through elimination of hazardous solvents and reagents [5] [6]. Solvent-free methodologies represent a significant advancement in this area, utilizing solid-state reactions or minimal solvent systems to achieve efficient ring formation.

The development of solvent-free synthetic routes involves the use of solid-phase mixing techniques, grinding methods, and catalyst-free conditions [6]. These approaches eliminate the need for organic solvents while maintaining high yields and product purity.

| Green Chemistry Metric | Conventional Method | Green Method | Improvement |

|---|---|---|---|

| Solvent Usage | 100-200 mL/mmol | 0-10 mL/mmol | 90-95% reduction |

| Waste Generation | High | Minimal | 80-90% reduction |

| Energy Consumption | High (6-12 h heating) | Low (2-4 h ambient) | 60-70% reduction |

| Atom Economy | 65-75% | 80-95% | 15-30% improvement |

Photocatalytic Synthesis

Photocatalytic methodologies represent an emerging green approach to thiadiazole synthesis, utilizing visible light irradiation to promote ring formation under mild conditions [5]. This approach employs photosensitizers and visible light to generate reactive intermediates, enabling efficient cyclization without harsh chemical conditions.

The photocatalytic synthesis of 5-(cyclohexylmethyl)-1,3,4-thiadiazol-2-amine involves the use of hydrazonyl chlorides and carbon disulfide under visible light irradiation [5]. The reaction proceeds through photocatalytic generation of nitrilimine intermediates, which undergo [3+2] cycloaddition with carbon disulfide to form the thiadiazole ring.

Biocatalytic Approaches

Enzyme-catalyzed synthesis represents the pinnacle of green chemistry methodology for thiadiazole formation [7]. Vanadium-dependent haloperoxidases have been employed to catalyze the oxidative dimerization of thioamides, providing access to thiadiazole derivatives under mild, aqueous conditions.

The enzymatic approach offers exceptional selectivity and operates under physiological conditions, eliminating the need for harsh chemicals or extreme temperatures [7]. However, enzyme availability and cost considerations limit its widespread application in preparative synthesis.

Purification Techniques and Yield Optimization

Conventional Purification Methods

Effective purification strategies are essential for obtaining high-purity 5-(cyclohexylmethyl)-1,3,4-thiadiazol-2-amine suitable for biological evaluation and application development [9]. Traditional purification methods include recrystallization, column chromatography, and preparative thin-layer chromatography.

Recrystallization from ethanol-water mixtures (7:3 ratio) represents the most common purification approach, providing 85-95% recovery with 95-99% purity . The method effectively removes inorganic salts and unreacted starting materials while preserving the desired product.

| Purification Method | Solvent System | Recovery (%) | Purity (%) | Application |

|---|---|---|---|---|

| Recrystallization | EtOH/H₂O (7:3) | 85-95 | 95-99 | Routine purification |

| Column Chromatography | Hexane/EtOAc (4:1) | 70-85 | 98-99.5 | Complex mixtures |

| Preparative TLC | CHCl₃/MeOH (9:1) | 60-80 | 95-98 | Small scale |

| Trituration | Et₂O/Petroleum ether | 75-90 | 90-95 | Impurity removal |

Advanced Purification Strategies

Sublimation under reduced pressure provides exceptional purity (99-99.5%) for volatile thiadiazole derivatives . The technique is particularly effective for removing high-boiling impurities and achieving pharmaceutical-grade purity standards.

Crystallization from mixed solvent systems, such as dimethylformamide-water or ethanol-cyclohexane mixtures, offers improved crystallization behavior for difficult-to-purify compounds . These systems provide enhanced solubility control and crystal habit modification.

Yield Optimization Strategies

Systematic optimization of reaction parameters significantly improves overall synthetic yields [10] [9]. Key optimization variables include stoichiometric ratios, temperature profiles, catalyst loading, and reaction time.

The use of continuous monitoring techniques, such as thin-layer chromatography and high-performance liquid chromatography, enables real-time optimization of reaction conditions [11]. This approach allows for precise determination of optimal reaction endpoints and minimizes overreaction leading to product degradation.

Temperature control represents a critical factor in yield optimization, with narrow temperature ranges (±2°C) providing optimal results [10]. The implementation of automated temperature control systems enhances reproducibility and scalability of synthetic procedures.

Process Analytical Technology

Modern analytical techniques, including in-situ infrared spectroscopy and nuclear magnetic resonance monitoring, enable real-time process optimization and quality control [9]. These technologies provide immediate feedback on reaction progress and product formation, facilitating rapid optimization cycles.

The integration of process analytical technology with automated synthesis platforms creates opportunities for high-throughput optimization and accelerated method development [11]. This approach is particularly valuable for complex multi-step syntheses where numerous parameters require simultaneous optimization.